molecular formula C23H26ClN3O2 B2698466 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride CAS No. 2097931-17-2

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride

Cat. No.: B2698466
CAS No.: 2097931-17-2
M. Wt: 411.93
InChI Key: MBPGDVFISCHOIB-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a quinoline derivative with a methoxy group at position 6, a 4-methylbenzoyl substituent at position 3, and a 4-methylpiperazinyl group at position 3. The structural features of this compound—particularly the methylpiperazine and methylbenzoyl groups—suggest enhanced solubility and receptor-binding properties compared to simpler quinoline analogues.

Properties

IUPAC Name

[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.ClH/c1-16-4-6-17(7-5-16)23(27)20-15-24-21-9-8-18(28-3)14-19(21)22(20)26-12-10-25(2)11-13-26;/h4-9,14-15H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPGDVFISCHOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group is attached through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and alcohols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride serves as a building block for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science .

Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various microorganisms, including bacteria and fungi. For example, certain analogs demonstrated effective inhibition against Gram-negative bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis .
  • Antiviral Properties : Research indicates that the compound may possess antiviral effects, although specific mechanisms and efficacy against particular viruses require further exploration.

Medicine

This compound is being explored as a potential therapeutic agent due to its ability to interact with various biological targets:

  • Mechanism of Action : The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction may influence signaling pathways related to cell growth, apoptosis, and immune responses .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in certain industrial processes. Its unique chemical properties allow it to facilitate reactions that are critical for producing high-value chemicals and materials.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of various quinoline derivatives, this compound was found to exhibit significant inhibition against multiple bacterial strains. The diameter of inhibition zones was measured, with some derivatives showing up to 19 mm inhibition against Pseudomonas aeruginosa .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis and characterization study highlighted the compound's effectiveness as an intermediate in drug development. The study detailed the reaction conditions required for optimal yield and purity, emphasizing its role in generating novel therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Piperazine Ring Substitutions

The 4-methylpiperazine group in the target compound distinguishes it from analogues with other piperazine modifications:

  • This substitution may enhance selectivity for serotonin receptors but reduce metabolic stability compared to the methylpiperazine group .
  • Unsubstituted Piperazine: The compound in (6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride) lacks alkyl/aryl groups on piperazine, resulting in higher polarity and reduced blood-brain barrier penetration relative to the methylpiperazine analogue .

Table 1: Piperazine Substituent Impact

Compound Piperazine Substituent Molecular Weight Key Properties Evidence ID
Target Compound 4-Methyl ~443.0* Improved lipophilicity, CNS penetration [12]
4-[4-(4-Fluorophenyl)piperazin-1-yl]-... 4-Fluorophenyl 501.64 Enhanced receptor selectivity [12]
6-Methoxy-2-methyl-4-(piperazin-1-yl)... None (unsubstituted) 293.80 Higher polarity, reduced bioavailability [5]

*Estimated based on structural similarity to .

Substituents at Position 3

The 4-methylbenzoyl group at position 3 contrasts with other substituents in similar compounds:

  • 4-Methoxybenzoyl : A compound in features a 4-methoxybenzoyl group, which increases electron-donating effects and may alter binding affinity to kinase targets .

Table 2: Position 3 Substituent Comparison

Compound Position 3 Group Key Functional Impact Evidence ID
Target Compound 4-Methylbenzoyl Balanced lipophilicity, moderate steric effects [12]
4-[4-(4-Fluorophenyl)piperazin-1-yl]-... 4-Methoxybenzoyl Enhanced electron donation [12]
3-(4-Methylbenzenesulfonyl)... Sulfonyl Increased polarity, reduced permeability [14]

Methoxy Group at Position 6

The methoxy group at position 6 is a common feature in bioactive quinolines:

  • and : Compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline demonstrate that the 6-methoxy group improves metabolic stability by resisting oxidative degradation .
  • : A 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline derivative shows that methoxy groups enhance π-π stacking interactions in crystal structures, which may correlate with solid-state stability .

Structural Analogues with Heterocyclic Modifications

  • Fused Heterocycles: describes a compound with a dihydropyrazole ring fused to quinoline, increasing molecular rigidity and complexity. Such structures may exhibit distinct binding modes but face synthetic challenges compared to the target compound’s simpler architecture .
  • Pyrazolo-Pyrimidine Hybrids : LDN193189 Hydrochloride () incorporates a pyrazolo[1,5-a]pyrimidine group, targeting BMP receptors. This highlights how core heterocycle variations drastically alter pharmacological profiles .

Biological Activity

6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride, a synthetic compound in the quinoline class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Quinoline core : A bicyclic structure that is essential for its biological properties.
  • Methoxy group : Enhances lipophilicity and biological activity.
  • Methylbenzoyl group : Contributes to the compound's interaction with biological targets.
  • Methylpiperazinyl group : Imparts flexibility and potential receptor interaction.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂
Molecular Weight411.9 g/mol
CAS Number2097931-17-2
IUPAC Name[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may inhibit translation elongation factors critical for protein synthesis in pathogens like Plasmodium falciparum .
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell growth and apoptosis, leading to potential anticancer effects .

Antimalarial Activity

This compound has demonstrated significant antimalarial properties:

  • In vitro Studies : It exhibits potent activity against both blood and liver stages of malaria parasites, with effective concentrations in the low nanomolar range .
  • Mechanism : Its action involves inhibiting translation elongation factor 2 (PfEF2), which is crucial for the parasite's protein synthesis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

  • Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

The compound's broad-spectrum antimicrobial activity has been explored:

  • Bacterial Inhibition : Studies have indicated effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Antimalarial Efficacy : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited low nanomolar activity against P. falciparum and P. berghei, highlighting its potential as a new therapeutic agent against malaria .
  • Cytotoxicity Testing : In vitro tests on MCF-7 breast cancer cells revealed that the compound had a significant cytotoxic effect with an IC50 value lower than 10 μM, suggesting its viability as an anticancer drug candidate .

Q & A

Q. What are the recommended synthetic routes for preparing 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride, and how can purity be optimized?

Answer: Synthesis typically involves multi-step reactions:

Quinoline core formation : The methoxyquinoline scaffold can be synthesized via the Gould-Jacobs reaction, using substituted anilines and β-keto esters under acidic conditions .

Substituent introduction : The 4-methylpiperazine moiety is introduced via nucleophilic substitution at the 4-position of the quinoline ring, often using 4-methylpiperazine in the presence of a base (e.g., K2_2CO3_3) .

Benzoylation : The 3-position is benzoylated using 4-methylbenzoyl chloride (CAS 874-60-2) in anhydrous dichloromethane with a catalytic base like triethylamine .

Hydrochloride salt formation : The final product is precipitated using HCl gas in methanol.
Purity optimization : Use column chromatography (silica gel, CH2_2Cl2_2:MeOH 95:5) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in H2_2O:ACN) .

Q. How can researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C6, benzoyl at C3). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in 1^1H NMR .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~478.2 g/mol).
  • X-ray crystallography : Single-crystal analysis resolves 3D conformation and hydrogen-bonding networks (e.g., piperazine N-H···Cl interactions in the hydrochloride salt) .
  • Elemental analysis : Confirm C, H, N, and Cl content (deviation <0.4% theoretical) .

Q. What factors influence the stability of this compound under laboratory storage conditions?

Answer: Stability is affected by:

  • Moisture : Hydrolysis of the benzoyl group or piperazine ring can occur. Store in a desiccator with silica gel .
  • Light : The quinoline core is prone to photodegradation. Use amber vials and avoid UV exposure .
  • Temperature : Decomposition accelerates above 25°C. Store at 2–8°C for long-term stability .
    Validation : Monitor degradation via TLC (silica gel, ethyl acetate:hexane 1:1) and HPLC every 3 months .

Advanced Research Questions

Q. How does the 4-methylpiperazine substituent influence the compound’s bioactivity, and what structural analogs have been explored in SAR studies?

Answer:

  • Role of 4-methylpiperazine : Enhances solubility via protonation at physiological pH and facilitates receptor binding (e.g., kinase inhibition via piperazine-ATP pocket interactions) .
  • SAR analogs :
    • Piperazine ring modification : Replacing 4-methyl with cyclopropyl (increased lipophilicity) or hydroxyl groups (improved hydrogen bonding) .
    • Quinoline substitutions : 6-Methoxy vs. 6-chloro analogs show varied potency in antimicrobial assays .
      Methodology : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What crystallographic data are available for this compound, and how can researchers resolve contradictions in reported bond angles or torsion angles?

Answer:

  • Existing data : Crystallographic studies of similar quinoline derivatives (e.g., 7-chloro-4-[(E)-hydrazinyl]quinoline) show planar quinoline cores with torsion angles <10° deviation from coplanarity for substituents .
  • Contradiction resolution :
    • Re-evaluate crystallization conditions : Solvent polarity (e.g., DMF vs. ethanol) affects packing and torsion angles .
    • Use dual-space methods : Refine structures using SHELXL and validate via R-factor convergence (<5%) .
    • Compare with DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify experimental vs. computational discrepancies .

Q. How can researchers design experiments to analyze the compound’s mechanism of action in kinase inhibition assays?

Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 1–10 µM using ADP-Glo™ assays .
  • Binding kinetics : Perform surface plasmon resonance (SPR) to determine KD_D (expected <100 nM for high-affinity targets) .
  • Cellular validation : Use Western blotting to measure phospho-kinase levels (e.g., p-EGFR) in treated vs. untreated cancer cell lines (IC50_{50} determination) .

Q. What strategies can mitigate conflicting bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Address bioavailability issues :
    • Lipophilicity adjustment : Introduce PEGylated groups to enhance aqueous solubility .
    • Prodrug design : Mask the hydrochloride salt with ester prodrugs for improved membrane permeability .
  • Pharmacokinetic profiling : Conduct LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
  • Validate target engagement : Use CRISPR-Cas9 knockout models to confirm on-target effects in vivo .

Methodological Notes

  • Contradictory synthesis yields : Compare reaction conditions (e.g., anhydrous vs. moist environments for piperazine coupling) and optimize via DoE (Design of Experiments) .
  • Safety protocols : Use PPE (gloves, goggles) and handle 4-methylbenzoyl chloride in a fume hood due to lachrymatory effects .

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